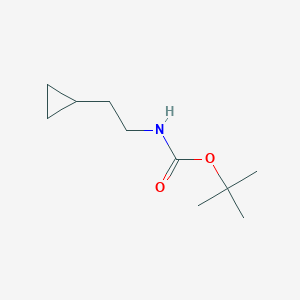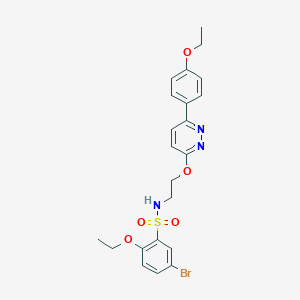
Methyl 6-amino-1-benzothiophene-2-carboxylate
Overview
Description
“Methyl 6-amino-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS number 57907-49-0 . It has a molecular weight of 207.25 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9NO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3 .Chemical Reactions Analysis
“this compound” can be used as a precursor for the implementation of modern Ullmann-type cross-coupling reactions. An efficient method for N-arylation of the functionalized aminobenzo[b]thiophene with various (hetero)aryl iodides under mild conditions has been elaborated .Physical And Chemical Properties Analysis
“this compound” is a solid compound that should be stored at ambient temperature .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Anti-inflammatory Agents : Compounds related to Methyl 6-amino-1-benzothiophene-2-carboxylate have been synthesized and shown to possess promising antibacterial, antifungal, and anti-inflammatory activities (Narayana et al., 2006).
Chemoselective Synthesis : Studies have focused on the chemoselective synthesis of related benzothiophene compounds, highlighting their potential in creating diverse chemical entities (Jayaraman et al., 2010).
Crystal Structure Analysis : The crystal structure of similar benzothiophene derivatives has been analyzed, providing insights into their molecular configuration, which is crucial for understanding their interaction with biological targets (Vasu et al., 2004).
Chemical Properties and Reactions
Substitution Reactions : Research has explored the substitution reactions of benzothiophene derivatives, which is fundamental for the synthesis of diverse chemical compounds with potential applications in various fields (Chapman et al., 1971).
Electrochemical Reduction : Studies on the electrochemical behavior of benzothiophene derivatives have been conducted, which are significant for understanding their reactivity and potential applications in electrochemical processes (Rejňák et al., 2004).
Cytotoxic Agents : Novel benzothiophene derivatives have been synthesized and evaluated for their anti-cancer properties, demonstrating their potential as cytotoxic agents (Mohareb et al., 2016).
Catalysis and Synthesis
Carbon-Nitrogen Cross-Coupling : The use of copper-catalyzed N-arylation for the modification of benzothiophene derivatives has been described, showcasing an efficient method for the synthesis of N-substituted products (Kederienė et al., 2021).
Novel Ring Systems Synthesis : The synthesis of novel polycyclic heterocyclic ring systems using benzothiophene derivatives has been achieved, expanding the chemical space for potential drug discovery (Sasaki et al., 1995).
properties
IUPAC Name |
methyl 6-amino-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUHYFQAAXIVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2469780.png)
![N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2469781.png)


![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)
![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)


![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2469793.png)


![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2469799.png)

